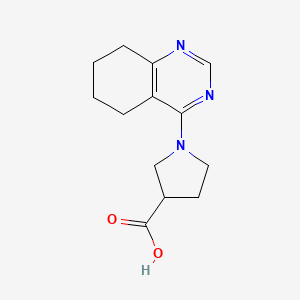

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid

Beschreibung

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a tetrahydroquinazoline core fused with a pyrrolidine-carboxylic acid moiety. However, detailed physicochemical data (e.g., logP, pKa) and specific biological targets remain uncharacterized in publicly available literature, highlighting a research gap.

Eigenschaften

Molekularformel |

C13H17N3O2 |

|---|---|

Molekulargewicht |

247.29 g/mol |

IUPAC-Name |

1-(5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C13H17N3O2/c17-13(18)9-5-6-16(7-9)12-10-3-1-2-4-11(10)14-8-15-12/h8-9H,1-7H2,(H,17,18) |

InChI-Schlüssel |

PHGBIVPAHZWKEA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2=C(C1)C(=NC=N2)N3CCC(C3)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Catalytic Asymmetric Hydrogenation

A prominent method involves the enantioselective hydrogenation of dihydropyrrole precursors. As detailed in patents, this approach employs ruthenium-based catalysts, such as [Ru(OAc)₂(diphosphine)], to achieve high enantiomeric excess (ee). For example:

-

Substrate : 1-Benzyl-4-(halogen-aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives.

-

Conditions : 30–40 bar H₂ pressure, methanol solvent, 20–40°C, catalyst-to-substrate ratios of 1:5,000–1:15,000.

-

Outcome : Yields >90% and ee >99.9% for the (3S,4S)- or (3R,4R)-configured products.

The reaction proceeds via adsorption of the dihydropyrrole onto the chiral catalyst, enabling selective hydrogenation of the double bond. Post-reaction purification involves alkaline extraction and precipitation at the isoelectric point (pH ~6.5).

Ligand Design and Solvent Optimization

The choice of diphosphine ligands (e.g., (R)-BINAP or (S)-SegPhos) critically influences catalytic activity. Methanol is preferred for its polarity, which stabilizes the transition state. Comparative studies show that:

| Ligand | ee (%) | Yield (%) |

|---|---|---|

| (R)-BINAP | 99.9 | 92 |

| (S)-SegPhos | 99.5 | 89 |

| Tol-BINAP | 98.0 | 85 |

Organocatalytic Michael Addition for Pyrrolidine Formation

Asymmetric Michael Addition

Organocatalytic methods offer an alternative route to construct the pyrrolidine-3-carboxylic acid moiety. As reported in, chiral catalysts like thiourea derivatives facilitate the addition of nitroalkanes to 4-alkyl-4-oxo-2-enoates:

Cyclization to Tetrahydroquinazoline

The tetrahydroquinazoline core is synthesized via cyclocondensation. A typical protocol involves:

-

Starting Materials : 1,2,3,4-Tetrahydroquinazoline-4-amine and γ-keto esters.

-

Cyclization : Acid-catalyzed (e.g., HCl/EtOH) or base-mediated (e.g., NaH/THF) conditions.

-

Coupling : Nucleophilic substitution between tetrahydroquinazoline-4-amine and pyrrolidine-3-carboxylic acid derivatives.

Multi-Step Synthesis via Intermediate Functionalization

Stepwise Assembly

A modular approach involves synthesizing the tetrahydroquinazoline and pyrrolidine moieties separately before coupling:

Tetrahydroquinazoline Synthesis

Pyrrolidine-3-carboxylic Acid Synthesis

Coupling Strategies

Yield and Purity Comparison

| Method | Overall Yield (%) | Purity (%) | ee (%) |

|---|---|---|---|

| Catalytic Hydrogenation | 85–92 | >99 | >99.9 |

| Organocatalytic | 70–78 | 95–98 | 97 |

| Stepwise Assembly | 60–75 | 90–95 | N/A |

Green Chemistry Approaches

Solvent-Free Cyclization

Microwave-assisted cyclization reduces reaction times from 18 h to 30 min, enhancing atom economy. For example, cycloreversion of 5,8-ethanoquinazoline derivatives under microwave irradiation achieves 90% yield.

Biocatalytic Methods

Immobilized lipases (e.g., CAL-B) enable enantioselective ester hydrolysis, avoiding harsh acids/bases.

Challenges and Optimization

Regioselectivity in Cyclization

Steric hindrance from substituents on the tetrahydroquinazoline ring necessitates optimized conditions:

Analyse Chemischer Reaktionen

Reaktionstypen: 1-(5,6,7,8-Tetrahydrochinazolin-4-yl)pyrrolidin-3-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln, um sauerstoffhaltige funktionelle Gruppen einzuführen.

Reduktion: Reduktionsmittel werden verwendet, um Sauerstoff zu entfernen oder Wasserstoff zu der Verbindung hinzuzufügen.

Substitution: Dies beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, häufig unter Verwendung nucleophiler oder elektrophiler Reagenzien.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chrom(VI)-oxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (Cl₂, Br₂) und Nucleophile (NH₃, OH⁻) werden häufig eingesetzt.

Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu Chinazolin-N-oxiden führen, während die Reduktion Tetrahydrochinazolinderivate erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

1-(5,6,7,8-Tetrahydrochinazolin-4-yl)pyrrolidin-3-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Katalysator in bestimmten chemischen Reaktionen verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1-(5,6,7,8-Tetrahydrochinazolin-4-yl)pyrrolidin-3-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Beispielsweise haben einige Derivate von Tetrahydrochinazolin eine hohe Bindungsaffinität zu Enzymen wie Dihydrofolat-Reduktase (DHFR) und Pantothenat-Kinase (MtPanK) gezeigt, die für das Überleben von Bakterien essentiell sind

Ähnliche Verbindungen:

- 1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydrochinazolin-4-yl)piperidin-4-carboxamid

- (3R)-3-Amino-1-[3-(Trifluormethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorphenyl)butan-1-on

Einzigartigkeit: 1-(5,6,7,8-Tetrahydrochinazolin-4-yl)pyrrolidin-3-carbonsäure ist aufgrund ihrer spezifischen Strukturkonfiguration einzigartig, die den Chinazolin- und den Pyrrolidinring kombiniert. Diese einzigartige Struktur trägt zu ihrer besonderen chemischen Reaktivität und ihren potenziellen biologischen Aktivitäten bei, was sie von anderen ähnlichen Verbindungen abhebt.

Wirkmechanismus

The mechanism of action of 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of tetrahydroquinazoline have shown high binding affinity toward enzymes like dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK), which are essential for bacterial survival

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other tetrahydroquinazoline derivatives. A notable analogue is 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS: 1710846-02-8), which replaces the pyrrolidine moiety with a pyrazole ring and introduces a cyclopropyl substituent. Key differences include:

Functional Comparisons

Bioactivity: The pyrrolidine-carboxylic acid group in the target compound may favor interactions with polar enzyme active sites (e.g., kinases), whereas the pyrazole analogue’s cyclopropyl group could enhance hydrophobic binding. No direct bioactivity data exist for the target compound, but pyrazole analogues have shown kinase inhibitory activity in preclinical studies.

Stability and Reactivity: Both compounds are stable under recommended storage conditions but may decompose under extreme heat, releasing hazardous gases (e.g., CO, NOx).

Safety and Handling :

- The pyrazole analogue requires stringent safety protocols (e.g., ventilation, protective equipment) due to acute toxicity risks. The target compound’s safety profile remains undefined but warrants similar precautions.

Research Findings and Gaps

Key Challenges :

- Data Scarcity : Physicochemical and toxicological data for the target compound are absent in accessible literature, limiting comparative analysis.

- Structural Optimization: The pyrazole analogue’s cyclopropyl substitution demonstrates how minor modifications alter toxicity and solubility, suggesting avenues for optimizing the target compound.

Biologische Aktivität

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a tetrahydroquinazoline core fused with a pyrrolidine moiety, presents various opportunities for therapeutic applications.

Structural Characteristics

- Molecular Formula : C₁₃H₁₇N₃O₂

- Molecular Weight : 247.29 g/mol

The structure of this compound positions it favorably for interactions with various biological targets, making it significant in the development of new pharmacological agents.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have shown that derivatives of tetrahydroquinazoline compounds can possess anticancer properties. In particular, the compound has been tested against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer effects of related compounds:

- Method : Compounds were tested using an MTT assay to determine cell viability post-treatment.

- Results : Certain derivatives exhibited significant cytotoxicity towards A549 cells while maintaining lower toxicity towards non-cancerous cells. For instance, modifications in the phenyl ring of similar compounds enhanced their anticancer activity significantly.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus.

Research Findings

- In vitro Studies : The compound's ability to inhibit bacterial growth was assessed through various assays.

- Results : Certain derivatives demonstrated selective antimicrobial activity, indicating potential for development as new antimicrobial agents.

The biological activity of this compound is believed to involve:

- Enzyme Interaction : The compound may interact with specific enzymes and receptors, modulating their activity and influencing pathways related to cell growth and apoptosis.

- Receptor Binding : Its structural characteristics allow it to bind effectively to molecular targets crucial for its therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| Compound A | Tetrahydroquinazoline core | Moderate anticancer activity |

| Compound B | Pyrrolidine moiety | Antimicrobial against MRSA |

| This compound | Unique fusion of both cores | Strong anticancer and antimicrobial potential |

Q & A

Basic: How can researchers optimize the synthesis of 1-(5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid to improve yield and purity?

Methodological Answer:

Optimization requires a systematic approach:

- Catalyst Screening : Test palladium or copper catalysts (common in heterocyclic synthesis) to enhance cyclization efficiency .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates, or toluene for thermally sensitive steps .

- Statistical Design of Experiments (DoE) : Apply fractional factorial designs to minimize trials while assessing variables like temperature, reaction time, and stoichiometry . For example, a central composite design can identify optimal conditions for condensation and cyclization steps.

- Purification : Use preparative HPLC or recrystallization to isolate high-purity product, validated via NMR and LC-MS .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the tetrahydroquinazoline and pyrrolidine moieties. Key signals include the carboxylic acid proton (~12-14 ppm) and pyrrolidine ring protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution LC-MS validates molecular weight (e.g., [M+H]+ ion) and detects impurities .

- X-ray Crystallography : Resolves stereochemistry and confirms hydrogen bonding between the carboxylic acid and tetrahydroquinazoline nitrogen .

- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact, as analogs exhibit acute toxicity and respiratory irritation .

- Spill Management : Neutralize leaks with inert adsorbents (e.g., sand) and dispose as hazardous waste .

- Compliance : Adhere to institutional Chemical Hygiene Plans, including 100% safety exam compliance for lab access .

Advanced: How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents on the pyrrolidine or tetrahydroquinazoline rings (e.g., methyl, cyclopropyl groups) to assess bioactivity changes .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .

- Data Correlation : Use multivariate analysis to link structural features (e.g., electron-withdrawing groups on the quinazoline ring) to enhanced target affinity .

Advanced: What computational strategies can predict binding modes and selectivity of this compound?

Methodological Answer:

- Molecular Docking : Simulate interactions with target proteins (e.g., ATP-binding pockets) using AutoDock Vina or Schrödinger Suite .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- Quantum Mechanics : Calculate electrostatic potential surfaces to optimize hydrogen bonding with active-site residues .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from independent studies and apply statistical tests (e.g., ANOVA) to identify outliers .

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .

- Mechanistic Studies : Use CRISPR-edited cell models to confirm target specificity and rule off-target effects .

Advanced: What methodologies enable efficient scale-up from lab-scale synthesis to pilot production?

Methodological Answer:

- Flow Chemistry : Optimize continuous-flow reactors for exothermic steps (e.g., cyclization) to improve heat dissipation .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .

- Green Chemistry Principles : Replace toxic solvents with cyclopentyl methyl ether (CPME) or water-miscible alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.